molecular formula C17H17N3O4S B11456644 8-(piperidinosulfonyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

8-(piperidinosulfonyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

Cat. No.: B11456644
M. Wt: 359.4 g/mol
InChI Key: IBQGLUMFIUZNBT-UHFFFAOYSA-N
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Description

8-(piperidinosulfonyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(piperidinosulfonyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the formation of the desired heterocyclic ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(piperidinosulfonyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Catalysts: Palladium complexes, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 8-(piperidinosulfonyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the piperidinosulfonyl group in 8-(piperidinosulfonyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one imparts unique chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

8-piperidin-1-ylsulfonyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C17H17N3O4S/c21-16-13-5-4-8-18-17(13)24-15-7-6-12(11-14(15)19-16)25(22,23)20-9-2-1-3-10-20/h4-8,11H,1-3,9-10H2,(H,19,21)

InChI Key

IBQGLUMFIUZNBT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC4=C(C=CC=N4)C(=O)N3

Origin of Product

United States

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